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molecular formula C17H11ClFN3 B8662937 8-Chloro-6-(2-fluorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine CAS No. 59468-56-3

8-Chloro-6-(2-fluorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine

Cat. No. B8662937
M. Wt: 311.7 g/mol
InChI Key: SNNAXVYUFKNABL-UHFFFAOYSA-N
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Patent
US04226771

Procedure details

A solution of 50 mg of 8-chloro-6-(2-fluorophenyl)-3a,4-dihydro-1H-imidazo[1,5-a][1,4]benzodiazepine 2-oxide in 3 ml of methanol containing 25 mg of potassium t-butoxide was heated to reflux for 10 min. The mixture was evaporated partially and the residue was partitioned between methylene chloride and sodium bicarbonate solution. The organic phase was dried and evaporated. Crystallization of the residue from ether yielded product with mp 148°-151° C.
Name
8-chloro-6-(2-fluorophenyl)-3a,4-dihydro-1H-imidazo[1,5-a][1,4]benzodiazepine 2-oxide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[CH2:12][N+:13]([O-])=[CH:14][CH:10]3[CH2:9][N:8]=[C:7]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[F:22])[C:6]=2[CH:23]=1.CC(C)([O-])C.[K+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[CH:12]=[N:13][CH:14]=[C:10]3[CH2:9][N:8]=[C:7]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[F:22])[C:6]=2[CH:23]=1 |f:1.2|

Inputs

Step One
Name
8-chloro-6-(2-fluorophenyl)-3a,4-dihydro-1H-imidazo[1,5-a][1,4]benzodiazepine 2-oxide
Quantity
50 mg
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC3N2C[N+](=C3)[O-])C3=C(C=CC=C3)F)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated partially
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between methylene chloride and sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Crystallization of the residue from ether yielded product with mp 148°-151° C.

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC2=C(C(=NCC=3N2C=NC3)C3=C(C=CC=C3)F)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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